molecular formula C18H21NO2 B291570 N-mesityl-2-(4-methoxyphenyl)acetamide

N-mesityl-2-(4-methoxyphenyl)acetamide

Cat. No.: B291570
M. Wt: 283.4 g/mol
InChI Key: GXPINYPTJRKIJW-UHFFFAOYSA-N
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Description

N-Mesityl-2-(4-methoxyphenyl)acetamide is an acetamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group and a 4-methoxyphenyl substituent. Its molecular formula is C₂₆H₂₅N₃O₃S, with an average mass of 459.564 g/mol and a monoisotopic mass of 459.161663 g/mol . Its low hydrogen bond acceptors/donors and rotatable bonds suggest favorable oral bioavailability and central nervous system (CNS) penetration compared to polyphenols like EGCG .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C18H21NO2/c1-12-9-13(2)18(14(3)10-12)19-17(20)11-15-5-7-16(21-4)8-6-15/h5-10H,11H2,1-4H3,(H,19,20)

InChI Key

GXPINYPTJRKIJW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CNS-11 and CNS-11g (Alpha-Synuclein Disaggregation Agents)

CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide) and CNS-11g (2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide) share structural similarities with N-mesityl-2-(4-methoxyphenyl)acetamide, particularly in their mesityl/arylacetamide backbone (Fig. 1E in ). Key comparisons include:

Property This compound CNS-11/CNS-11g EGCG (Reference)
Hydrogen Bond Acceptors 5 4–5 8
Rotatable Bonds 4 3–4 12
CNS Penetration Likely high High Low
Bioavailability Predicted good Experimentally valid Poor (high polarity)

Both CNS-11 and this compound exhibit enhanced pharmacokinetic profiles over EGCG, making them superior candidates for neurodegenerative disease therapeutics .

Anti-Cancer Acetamide Derivatives

This compound can be compared to anti-cancer acetamides such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives (e.g., compound 6e ):

Compound Target Cell Lines IC₅₀ (μM) Structural Features
N-Mesityl-2-(4-MP)Acetamide Not reported Pending Mesityl, methoxyphenyl, sulfanyl linkage
Compound 38 HCT-1, SF268, HT-15 <10 (broad activity) Quinazoline-sulfonyl, pyrrolidine
Compound 6e PANC-1, HepG2 4.6 (PANC-1), 2.2 (HepG2) Oxadiazole-thiol, pyridinyl-methoxyphenyl

The mesityl group in this compound may enhance membrane permeability compared to the polar quinazoline-sulfonyl group in compound 36. However, compound 6e’s oxadiazole-thiol moiety confers superior cytotoxicity, suggesting that electron-withdrawing groups (e.g., thiols) improve anti-cancer activity .

Thiazole-Containing Acetamides

Thiazole derivatives like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) and N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) exhibit anti-inflammatory and matrix metalloproteinase (MMP) inhibitory activity . Physical property comparisons:

Property N-Mesityl-2-(4-MP)Acetamide Compound 13 Compound 16
Molecular Weight (g/mol) 459.56 422.54 408.52
Melting Point (°C) Not reported 289–290 281–282
Polar Groups Methoxy, sulfanyl Piperazine, thiazole Phenylpiperazine

The thiazole derivatives’ higher melting points (282–303°C) suggest stronger crystalline packing due to piperazine and thiazole hydrogen-bonding motifs, whereas this compound’s mesityl group may reduce crystallinity, enhancing solubility .

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